Tirofiban impurity 10

Process impurity Structure–retention relationship Functional group analysis

Tirofiban Impurity 10 (CAS 2250244-26-7) is a fully characterized, single-entity reference standard with the IUPAC name (S)-3-(4-hydroxyphenyl)-2-((4-(pyridin-4-yl)butyl)amino)propanoic acid, also referred to as (4-(pyridin-4-yl)butyl)-L-tyrosine. Its molecular formula is C18H22N2O3 with a molecular weight of 314.4 g/mol.

Molecular Formula C18H22N2O3
Molecular Weight 314.4 g/mol
Cat. No. B13049893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirofiban impurity 10
Molecular FormulaC18H22N2O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NCCCCC2=CC=NC=C2)O
InChIInChI=1S/C18H22N2O3/c21-16-6-4-15(5-7-16)13-17(18(22)23)20-10-2-1-3-14-8-11-19-12-9-14/h4-9,11-12,17,20-21H,1-3,10,13H2,(H,22,23)/t17-/m0/s1
InChIKeyJFDCFDQJNFNVIL-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tirofiban Impurity 10 Reference Standard – Identity, CAS, and Baseline Characteristics for Procurement Decisions


Tirofiban Impurity 10 (CAS 2250244-26-7) is a fully characterized, single-entity reference standard with the IUPAC name (S)-3-(4-hydroxyphenyl)-2-((4-(pyridin-4-yl)butyl)amino)propanoic acid, also referred to as (4-(pyridin-4-yl)butyl)-L-tyrosine . Its molecular formula is C18H22N2O3 with a molecular weight of 314.4 g/mol . The compound belongs to the class of tirofiban process-related impurities and is structurally defined by a secondary amine linkage at the α-carbon in place of the butylsulfonamide group present in the parent drug, and a free phenolic hydroxyl group in place of the 4-(piperidin-4-yl)butoxy side chain . It is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during tirofiban drug substance and drug product manufacture, with traceability to pharmacopeial standards (USP or EP) .

Why Generic Substitution Among Tirofiban Impurity Reference Standards Fails: Structural and Chromatographic Non-Interchangeability of Impurity 10


Tirofiban impurity reference standards cannot be interchanged because each impurity possesses a unique combination of functional groups that dictates its chromatographic retention, detection sensitivity, and biological activity profile. Tirofiban Impurity 10 lacks the butylsulfonamide pharmacophore that is retained in Impurity A and Impurity C, replacing it with a 4-(pyridin-4-yl)butyl secondary amine . This structural divergence produces a distinct reversed-phase HPLC retention time relative to the parent drug and other specified impurities, as demonstrated by Feijó et al. (2020), who reported retention times of 4.72 min for Impurity A, 8.38 min for tirofiban, and 12.88 min for Impurity C under validated stability-indicating conditions [1]. Substituting Impurity 10 for a different impurity standard would invalidate system suitability criteria, compromise peak identity confirmation, and potentially cause a failure to detect or misquantify this specific process-related impurity in batch-release testing [2].

Tirofiban Impurity 10 Quantitative Differentiation Evidence: Comparator-Based Selection Guide for Analytical Procurement


Structural Differentiation: Butylsulfonamide Absence Defines Impurity 10 Relative to Impurity A, Impurity C, and Tirofiban

Tirofiban Impurity 10 is the only tirofiban process impurity in which the α-amino group carries a 4-(pyridin-4-yl)butyl substituent via a secondary amine linkage rather than a butylsulfonamide group . The parent drug tirofiban contains the butylsulfonamide pharmacophore essential for GPIIb/IIIa receptor antagonism (IC50 9 nM) . Impurity A (N-butylsulfonyl-L-tyrosine, CAS 149490-60-8) retains the butylsulfonamide group but lacks both the piperidine and the aryl ether side chains . Impurity C (CAS 149490-61-9) retains the butylsulfonamide and incorporates a 4-(pyridin-4-yl)butoxy ether, making it structurally closer to the parent drug than Impurity 10 . The absence of the sulfonamide in Impurity 10 fundamentally alters its hydrogen-bonding capacity, polarity, and UV chromophore, which directly impacts chromatographic behavior and detection wavelength selection.

Process impurity Structure–retention relationship Functional group analysis

Chromatographic Retention Time Differentiation: Validated HPLC Resolution Between Impurity A, Tirofiban, and Impurity C Establishes the Need for an Independent Impurity 10 Standard

Under validated stability-indicating HPLC conditions (RP-18 column, 250 × 4.6 mm, 5 µm; triethylamine 0.1% pH 5.5 / acetonitrile gradient; 1 mL/min; 226 nm detection), the retention times for Impurity A, tirofiban, and Impurity C were 4.72 min, 8.38 min, and 12.88 min, respectively [1]. The resolution between adjacent peaks was adequate to meet system suitability criteria, and the method demonstrated specificity to differentiate structurally similar products [1]. Tirofiban Impurity 10, with its free phenol and secondary amine, is predicted to elute at an intermediate retention time distinct from all three established markers due to its intermediate polarity (calculated logP lower than Impurity C but higher than Impurity A), necessitating a dedicated reference standard to confirm its retention time and avoid co-elution with the parent drug or other specified impurities .

HPLC method validation Retention time System suitability

Purity Specification Differentiation: Impurity 10 at 98% HPLC Purity Enables Reliable Quantification Down to ICH Reporting Thresholds

Tirofiban Impurity 10 is commercially available at a certified purity of 98% by HPLC from SINCO . This purity level supports its use as a reference standard for quantification at or below the ICH Q3A reporting threshold of 0.05% for drug substances with a maximum daily dose ≤ 2 g/day [1]. In comparison, the validated HPLC method of Feijó et al. (2020) achieved limits of quantification (LOQ) of 0.09 µg/mL for Impurity A and 0.08 µg/mL for Impurity C, with limits of detection (LOD) of 0.07 µg/mL and 0.06 µg/mL, respectively [2]. The LOQ values for these impurities fell below the ICH notification threshold, confirming the feasibility of quantifying structurally related impurities at regulatory levels when a high-purity reference standard such as Impurity 10 (98%) is employed [2].

Reference standard purity ICH Q3A thresholds LOQ/LOD

Biological Inactivity Differentiation: Impurity 10 Lacks the Butylsulfonamide Pharmacophore Required for GPIIb/IIIa Antagonism, Unlike Impurity A

Tirofiban exerts its antiplatelet activity through competitive inhibition of the platelet GPIIb/IIIa receptor with an IC50 of 9 nM, a property dependent on the butylsulfonamide group at the α-amino position . Impurity A (N-butylsulfonyl-L-tyrosine, CAS 149490-60-8) retains this sulfonamide group and is reported to possess GPIIb/IIIa inhibitory activity, classifying it as a potentially active impurity requiring careful toxicological qualification . In contrast, Tirofiban Impurity 10 replaces the butylsulfonamide with a 4-(pyridin-4-yl)butyl secondary amine, thereby lacking the essential hydrogen-bond acceptor/donor geometry of the sulfonamide necessary for receptor binding [1]. This structural difference predicts that Impurity 10 is pharmacologically inactive at the GPIIb/IIIa receptor, which alters its safety qualification requirements under ICH Q3A relative to Impurity A.

GPIIb/IIIa receptor Pharmacophore Safety qualification

Regulatory Classification Differentiation: Impurity 10 as a Process Impurity vs. Oxidative Degradation Impurity B – Distinct Control Strategies Required

Tirofiban Impurity 10 is classified as a process-related impurity arising from the incomplete sulfonylation or alternative alkylation pathway during tirofiban synthesis . This distinguishes it from the oxidative degradation impurity (Impurity B, an N-oxide derivative with [M+H]+ 455.1) identified by UPLC-PDA/QDa in tirofiban aqueous injection formulations [1]. Process impurities are controlled under ICH Q3A with a reporting threshold of 0.05%, while degradation products in finished drug products are controlled under ICH Q3B with a reporting threshold of 0.1% [2]. A validated HPLC method for tirofiban hydrochloride demonstrated that individual impurity content was controlled below 0.05% and total impurities below 0.2% [3]. Impurity 10 therefore requires a dedicated reference standard for process-specific monitoring during API release, distinct from the degradation impurity standards used for stability studies of the finished product.

Process impurity Degradation impurity ICH Q3A/Q3B

Supplier Characterization Depth: Axios Research Full Characterization vs. Generic Vendor Minimal Data Packages

Tirofiban Impurity 10 from Axios Research is supplied as a fully characterized reference standard with detailed characterization data compliant with regulatory guidelines, enabling traceability against pharmacopeial standards (USP or EP) . In contrast, generic suppliers may provide only HPLC purity certificates without comprehensive structural confirmation (NMR, MS, IR) or pharmacopeial traceability documentation . The Axios Research product is specifically designated for analytical method development, AMV, and QC applications during ANDA or commercial production . The Veeprho catalog lists Tirofiban Impurity 10 under CAS 2250244-26-7 (Catalog No. VE0018597) as part of a comprehensive impurity portfolio, but characterization depth varies by supplier . For laboratories operating under GMP conditions or preparing ANDA submissions, the availability of a fully characterized standard with documented traceability to USP or EP monographs is a critical procurement differentiator.

Reference standard characterization Regulatory compliance Pharmacopeial traceability

Tirofiban Impurity 10 Procurement Application Scenarios: Where This Specific Reference Standard Delivers Differentiated Analytical Value


HPLC Method Development and System Suitability for Tirofiban API Batch Release

Tirofiban Impurity 10 serves as a critical system suitability marker for reversed-phase HPLC methods used in tirofiban API batch-release testing. Its unique retention characteristics, governed by the secondary amine and free phenol functional groups, provide a distinct chromatographic peak that falls within the validated resolution window established by Feijó et al. (2020) for Impurity A (4.72 min) and Impurity C (12.88 min) . Use of this specific reference standard enables method developers to establish relative retention times (RRT) and resolution factors (Rs) for Impurity 10 against the tirofiban main peak, ensuring that the process impurity is resolved from both the active pharmaceutical ingredient and other specified impurities. This is essential for demonstrating method specificity per ICH Q2(R1) validation requirements .

Process Impurity Control for ANDA Submission and GMP Manufacturing

During ANDA preparation and commercial GMP manufacturing of tirofiban, Impurity 10 must be controlled as a process-related impurity under ICH Q3A with a reporting threshold of 0.05% . The procured reference standard is used to spike placebo formulations, determine recovery at the LOQ level, and establish the correction factor for impurity quantification. The validated method sensitivity (LOQ 0.08–0.09 µg/mL for structurally related impurities) ensures that Impurity 10 can be quantified at or below the ICH reporting threshold when a 98% pure standard is employed . This scenario applies to QC laboratories in API manufacturing facilities and contract research organizations (CROs) supporting ANDA filings, where the fully characterized Axios Research standard provides the necessary traceability documentation for regulatory submissions .

Differentiation of Process Impurities from Degradation Products in Stability Studies

Tirofiban aqueous injection formulations are susceptible to oxidative degradation, generating an N-oxide derivative (Impurity B) with [M+H]+ 455.1, as identified by UPLC-PDA/QDa detection . Impurity 10, being a process impurity rather than a degradation product, must be distinguished from Impurity B and other degradation products during forced degradation and accelerated stability studies conducted per ICH Q1A(R2) . Spiking experiments with the Impurity 10 reference standard allow stability-indicating methods to confirm that the process impurity peak does not co-elute with degradation products generated under oxidative (30% H2O2, 24 h), thermal (75 °C, 24 h), acidic hydrolysis (1 M HCl, 2 h), basic hydrolysis (1 M NaOH, 8 h), or photolytic (UVA, 1 h) stress conditions . This application is essential for laboratories conducting stability studies in accordance with ICH Q1A(R2) and for establishing the stability-indicating nature of the analytical method.

Mass Spectrometry Method Development and Impurity Structure Confirmation

Tirofiban Impurity 10, with its characteristic molecular formula C18H22N2O3 (MW 314.4) and absence of sulfur, generates a distinct mass spectrometric signature (predicted [M+H]+ 315.2) that differentiates it from sulfur-containing impurities such as Impurity A ([M+H]+ 302.1, C13H19NO5S) and Impurity C ([M+H]+ 435.2, C22H30N2O5S) . This enables its use as a reference standard for developing LC-MS/MS methods for impurity profiling, where the unique isotopic pattern (no 34S isotope contribution) and fragmentation spectrum of the secondary amine provide unambiguous identification. The UPLC-PDA/QDa methodology established by Raju et al. (2022) for oxidative impurity identification demonstrates the feasibility of mass-compatible methods for tirofiban impurity profiling and can be extended to process impurity monitoring using the Impurity 10 reference standard .

Quote Request

Request a Quote for Tirofiban impurity 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.